

Application Notes and Protocols for MRS2179 Tetrasodium in Calcium Mobilization Assays

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Compound of Interest

Compound Name: MRS2179 tetrasodium

Cat. No.: B1141304

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Introduction

MRS2179 tetrasodium is a potent and selective competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).^{[1][2]} The P2Y1 receptor plays a crucial role in various physiological processes, most notably platelet aggregation and intracellular calcium signaling.^{[1][2][3]} Upon activation by ADP, the P2Y1 receptor couples to Gq/11 proteins, initiating a signaling cascade through phospholipase C (PLC) that leads to the generation of inositol 1,4,5-trisphosphate (IP3) and subsequent mobilization of intracellular calcium (Ca^{2+}) from the endoplasmic reticulum.^{[2][4][5][6][7]} These application notes provide a detailed protocol for utilizing **MRS2179 tetrasodium** in calcium mobilization assays to study P2Y1 receptor function and for the screening of P2Y1 receptor modulators.

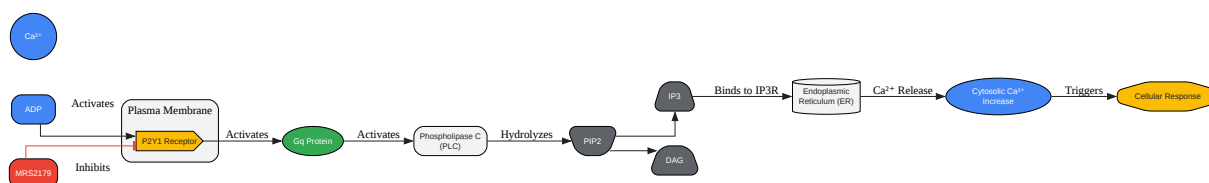
Quantitative Data

The pharmacological profile of **MRS2179 tetrasodium** highlights its high affinity and selectivity for the P2Y1 receptor. The following table summarizes key quantitative data for MRS2179.

Parameter	Value	Receptor/Target	Species	Reference
KB	100 nM	P2Y1	Turkey	[1]
pA2	6.99	P2Y1	Turkey	[1]
IC50	1.15 μ M	P2X1	Recombinant	[1]
IC50	12.9 μ M	P2X3	Recombinant	[1]
Selectivity	Selective over P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors.	Various	Not Specified	[1]

Signaling Pathway

The activation of the P2Y1 receptor by its endogenous agonist ADP triggers a well-defined signaling cascade leading to an increase in intracellular calcium concentration. MRS2179 acts as a competitive antagonist, blocking the binding of ADP to the P2Y1 receptor and thereby inhibiting this downstream signaling.



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Caption: P2Y1 receptor signaling pathway and the inhibitory action of MRS2179.

Experimental Protocols

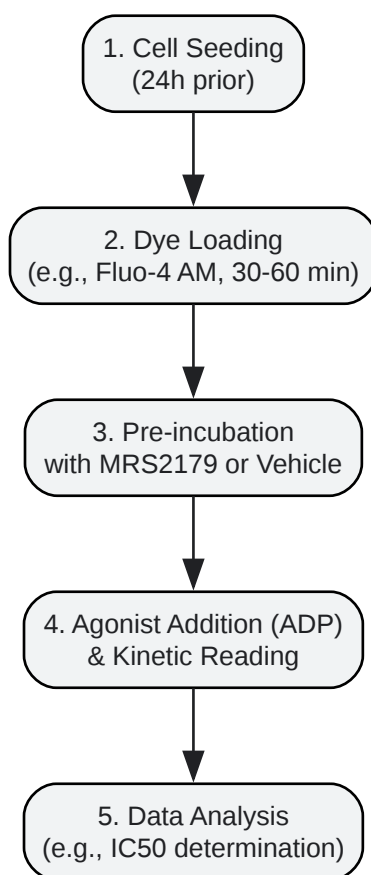
Calcium Mobilization Assay Using a Fluorescent Plate Reader

This protocol describes a method to measure ADP-induced calcium mobilization in cells expressing the P2Y1 receptor and its inhibition by **MRS2179 tetrasodium**. This assay is adaptable for various cell types, including primary cells like astrocytes and platelets, or cell lines endogenously or recombinantly expressing the P2Y1 receptor.[\[3\]](#)[\[8\]](#)[\[9\]](#)

Materials:

- Cells: Adherent or suspension cells expressing the P2Y1 receptor (e.g., CHO-K1 or HEK293 cells stably expressing P2Y1, primary astrocytes).
- Culture Medium: Appropriate for the cell type (e.g., DMEM/F-12 with 10% FBS).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Calcium-sensitive dye: Fluo-4 AM, Fura-2 AM, or equivalent.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Probenecid (optional but recommended): To inhibit organic anion transporters and reduce dye leakage.
- P2Y1 Receptor Agonist: Adenosine diphosphate (ADP).
- Test Compound: **MRS2179 tetrasodium** salt.
- Control Compounds: Vehicle control (e.g., DMSO), known P2Y1 agonist.
- Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
- Instrumentation: Fluorescent Imaging Plate Reader (FLIPR) or a microplate reader with automated liquid handling capable of kinetic fluorescence reading.

Experimental Workflow Diagram:



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Caption: Experimental workflow for a calcium mobilization assay using MRS2179.

Procedure:

- Cell Seeding:
 - For adherent cells, seed them into black-walled, clear-bottom microplates 18-24 hours prior to the assay to achieve a confluent monolayer on the day of the experiment. The optimal cell density should be determined empirically for each cell type.
- Dye Loading:
 - Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2-5 μ M Fluo-4 AM) in assay buffer. The addition of probenecid (e.g., 2.5 mM) is recommended to prevent dye extrusion.

- Aspirate the culture medium from the cell plate and add the dye-loading buffer.
- Incubate the plate at 37°C for 30-60 minutes in the dark.
- After incubation, wash the cells gently with assay buffer to remove excess dye. Leave a final volume of assay buffer in each well.
- Compound Pre-incubation:
 - Prepare serial dilutions of **MRS2179 tetrasodium** in the assay buffer.
 - Add the MRS2179 dilutions or vehicle control to the appropriate wells of the cell plate.
 - Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow the antagonist to bind to the receptors.
- Agonist Stimulation and Fluorescence Measurement:
 - Prepare the P2Y1 agonist (ADP) solution in the assay buffer at a concentration that will yield a final EC₈₀ concentration upon addition to the wells.
 - Place the cell plate into the fluorescence plate reader.
 - Set the instrument to record kinetic fluorescence readings (e.g., for Fluo-4, excitation at ~490 nm and emission at ~515 nm).[\[12\]](#)
 - Establish a stable baseline fluorescence reading for a few seconds.
 - Use the instrument's automated injection system to add the ADP solution to all wells simultaneously.
 - Continue to record the fluorescence signal for a sufficient duration (e.g., 60-180 seconds) to capture the peak calcium response and its subsequent decay.
- Data Analysis:
 - The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence in response to agonist addition.

- Normalize the data to the response obtained with the vehicle control.
- Plot the normalized response as a function of the MRS2179 concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of MRS2179.

Conclusion

MRS2179 tetrasodium is a valuable pharmacological tool for investigating the P2Y1 receptor. The provided protocols and data facilitate the use of MRS2179 in calcium mobilization assays to characterize the P2Y1 signaling pathway and to screen for novel modulators of this important therapeutic target. The detailed experimental workflow and signaling pathway diagrams offer a clear visual guide for researchers in the field.

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